2,4,5-Trifluorotoluene

描述

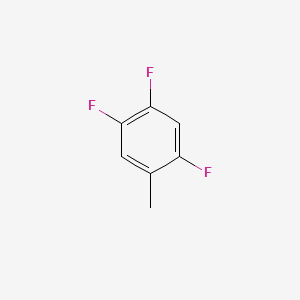

2,4,5-Trifluorotoluene is an organic compound with the molecular formula C₇H₅F₃. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical syntheses and industrial applications .

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: In small-scale laboratory settings, this compound can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst.

Industrial Production Methods:

Industrial Synthesis: On an industrial scale, this compound is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor.

Types of Reactions:

Substitution Reactions: this compound undergoes various substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing fluorine atoms.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products:

Substitution Products: Depending on the substituent introduced, products can include nitro, sulfonic, or halogenated derivatives.

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Hydrogenated derivatives of this compound.

科学研究应用

While the provided search results do not offer comprehensive data tables or case studies specifically on the applications of 2,4,5-trifluorotoluene, they do provide some insights into its synthesis, related compounds, and potential uses.

Synthesis and Preparation

this compound can be used in the preparation of 2,4,5-trifluorophenylacetic acid, a pharmaceutical intermediate . A preparation method involves obtaining this compound through a series of steps, including halogenation, cyanidation, and hydrolysis reactions, to yield 2,4,5-trifluorophenylacetic acid . The process can be optimized by mixing sulfuric acid and acetic acid to achieve better hydrolysis .

Related Research

Research has been conducted on the internal methyl rotation and molecular structure of trifluorotoluenes, including 2,3,4- and this compound . The potential barriers hindering the internal rotation of the methyl top in 2,3,4- and this compound have been measured .

Other compounds

2,4-Dichloro-3,5-dinitro trifluorotoluene, a related compound, can be synthesized in a microreactor using 2,4-dichloro trifluorotoluene and a nitrating agent composed of concentrated sulfuric acid and concentrated nitric acid . This method reduces reaction time and improves production efficiency .

作用机制

The mechanism of action of 2,4,5-Trifluorotoluene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.

相似化合物的比较

2,4,5-Trifluorotoluene can be compared with other fluorinated toluenes:

Similar Compounds: 2,3,4-Trifluorotoluene, 2,3,5-Trifluorotoluene, and 2,4,6-Trifluorotoluene.

生物活性

2,4,5-Trifluorotoluene (C7H5F3) is a fluorinated aromatic compound with diverse applications in chemical synthesis and potential implications for biological systems. This article explores the biological activity of this compound, focusing on its effects on health, toxicity profiles, and mechanisms of action based on available research findings.

This compound is characterized by three fluorine atoms substituted on the toluene ring. This modification alters its chemical reactivity and biological interactions compared to non-fluorinated analogs. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Acute Toxicity

Research indicates that exposure to high concentrations of this compound can lead to narcotic effects. In an evaluation study, acute exposure resulted in stimulation indices (SI) that suggest a potential for neurobehavioral effects at elevated levels .

Sensitization Potential

The sensitization potential of this compound was assessed using the Local Lymph Node Assay (LLNA). The effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was reported at 53.1%, indicating a weak sensitization potential . The SI values at various concentrations were recorded as follows:

| Concentration (%) | Stimulation Index (SI) |

|---|---|

| 50 | 2.6 |

| 75 | 5.3 |

| 100 | 5.3 |

These results suggest that while the compound may induce some immune response, it is not classified as a strong sensitizer.

Repeated Dose Toxicity

In studies involving repeated oral exposure to this compound, no significant systemic health effects were observed at lower doses. However, high doses resulted in mild liver and kidney effects without severe toxicity .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has evaluated various industrial chemicals including fluorinated compounds. Although specific data on the carcinogenic potential of this compound is limited, similar compounds have shown varying degrees of tumorigenic activity in animal models. For instance, related compounds have demonstrated increased incidences of liver tumors under specific conditions .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature combined with electronegative fluorine atoms. This interaction can lead to oxidative stress and disrupt normal cellular functions. Studies exploring ion transfer across liquid-liquid interfaces suggest that trifluorotoluene can serve as an organic solvent for examining charge transfer mechanisms .

Neurobehavioral Effects

A case study involving exposure to high concentrations of trifluorotoluene indicated alterations in behavior among test subjects. Observations included hyperactivity and tremors in rodent models following prolonged exposure . These findings emphasize the need for caution when handling this compound in industrial settings.

Environmental Impact

Research has also examined the environmental persistence of fluorinated compounds like this compound. Its stability raises concerns regarding bioaccumulation and long-term ecological effects .

化学反应分析

Halogenation Reactions

2,4,5-Trifluorotoluene undergoes radical-initiated halogenation at the benzylic position (methyl group). This reaction is critical for synthesizing intermediates like 2,4,5-trifluorobenzyl chloride (C₆H₂F₃CH₂Cl):

Conditions :

-

Catalyst : Azobisisobutyronitrile (AIBN, 0.5–2.0 wt%)

-

Halogenating Agent : Chlorine gas (Cl₂), introduced at 110–120°C

-

Reaction Time : ~3 hours (GC-monitored)

Example :

| Starting Material | Catalyst | Halogen Source | Temperature (°C) | Product | Yield |

|---|---|---|---|---|---|

| 146.0 g this compound | 3.0 g AIBN | Cl₂ gas | 110 | 2,4,5-Trifluorobenzyl chloride | 89% |

This reaction proceeds via a free-radical mechanism, where AIBN generates radicals to abstract a hydrogen atom from the methyl group, enabling chlorine addition . Alternative halogenating agents (e.g., NBS, Br₂) can produce brominated derivatives .

Cyanidation to Nitriles

The benzylic chloride intermediate reacts with cyanide sources to form 2,4,5-trifluorophenylacetonitrile (C₆H₂F₃CH₂CN):

Conditions :

-

Cyanide Source : NaCN or KCN in polar aprotic solvents (e.g., DMF)

-

Temperature : 60–80°C

-

Reaction Time : 4–6 hours

Mechanism :

A nucleophilic substitution (SN2) displaces the chloride ion with a cyanide group. The electron-deficient aromatic ring enhances the electrophilicity of the benzylic carbon .

Hydrolysis to Carboxylic Acids

2,4,5-Trifluorophenylacetonitrile is hydrolyzed to 2,4,5-trifluorophenylacetic acid (C₆H₂F₃CH₂COOH), a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs):

Conditions :

-

Acid/Base : Concentrated HCl or H₂SO₄ (acidic hydrolysis)

-

Temperature : Reflux (100–120°C)

-

Reaction Time : 8–12 hours

Example :

Thermal Stability and Decomposition

At elevated temperatures (>200°C), this compound exhibits thermal stability but may decompose under prolonged heating:

Pyrolysis Study :

-

Conditions : Solvent-free, 180–300°C for 1–4 hours

-

Outcome : No significant decomposition observed, confirming stability during high-temperature reactions like diazonium salt cracking .

Acid-Catalyzed Defluorination (Hypothetical Pathway)

While not directly reported for this compound, analogous trifluoromethyl arenes undergo protolytic defluorination in superacids (e.g., CF₃SO₃H):

Proposed Mechanism :

-

Protonation of fluorine atoms.

-

Formation of a benzylic carbocation intermediate.

Applicability :

This pathway remains speculative for this compound but highlights potential reactivity under extreme acidic conditions.

Nitration Challenges

Direct nitration of this compound is sterically hindered due to the fluorine substituents. Alternative strategies involve precursor functionalization:

Indirect Nitration :

-

Precursor : Diazonium salts derived from 2,4,5-trifluoroaniline.

-

Conditions : NaNO₂/HBF₄ at 0–5°C, followed by thermal decomposition .

Key Research Findings

-

Radical Halogenation Efficiency : AIBN-mediated chlorination achieves higher yields (85–89%) compared to photochemical methods .

-

Thermal Resilience : The compound remains stable under pyrolysis conditions (≤300°C), enabling its use in high-temperature syntheses .

-

Electronic Effects : Fluorine substituents reduce electron density at the ortho/para positions, directing reactions to the benzylic site .

属性

IUPAC Name |

1,2,4-trifluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEAYXBIJAYBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591805 | |

| Record name | 1,2,4-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-34-7 | |

| Record name | 1,2,4-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。